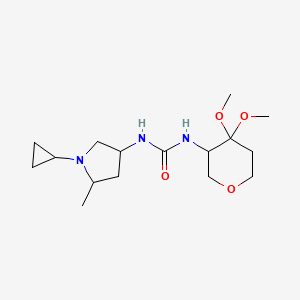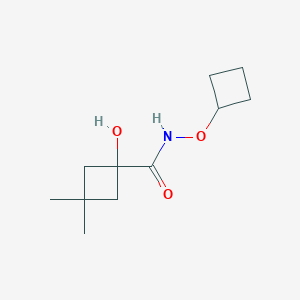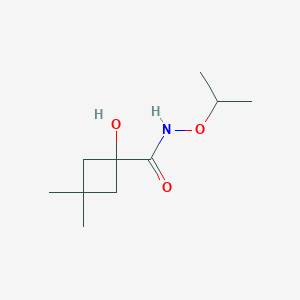
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. The inhibition of this enzyme leads to an increase in the levels of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea works by inhibiting the enzyme, GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea increases the levels of GABA in the brain, which can help to reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain as a result of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea administration can lead to various biochemical and physiological effects. These include the reduction of neuronal excitability, the prevention of seizures, and the reduction of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea for lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise targeting of this enzyme and the resulting increase in GABA levels. However, one limitation is that 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea may not be suitable for long-term use, as prolonged inhibition of GABA aminotransferase may lead to the downregulation of GABA receptors and a decrease in GABA levels.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea. One potential area of research is the development of new derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential use of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea in the treatment of other neurological and psychiatric disorders, such as depression and post-traumatic stress disorder. Additionally, further research is needed to fully understand the long-term effects of 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea administration and its potential for abuse.
Synthesemethoden
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea can be synthesized through a multi-step process involving the reaction of 1-cyclopropyl-5-methylpyrrolidin-3-amine with 3-(4,4-dimethoxyoxan-3-yl)propionic acid, followed by the conversion of the resulting intermediate to the urea derivative.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which can help to reduce the excitability of neurons and prevent seizures. In addition, 1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea has been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine.
Eigenschaften
IUPAC Name |
1-(1-cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-11-8-12(9-19(11)13-4-5-13)17-15(20)18-14-10-23-7-6-16(14,21-2)22-3/h11-14H,4-10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSSUGHJDIIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2CC2)NC(=O)NC3COCCC3(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropyl-5-methylpyrrolidin-3-yl)-3-(4,4-dimethoxyoxan-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-difluoro-5-(1H-pyrazol-5-ylmethylcarbamoyl)spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438615.png)
![1-[[4-[3-Hydroxy-3-(trifluoromethyl)azetidine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7438620.png)
![[(5S,7R)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-(6-methoxy-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7438628.png)


![1-[3-(dimethylamino)-4-methylphenyl]sulfonyl-N-methoxy-N-methylazetidin-3-amine](/img/structure/B7438660.png)
![N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide](/img/structure/B7438664.png)
![N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide](/img/structure/B7438671.png)
![N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanesulfonamide](/img/structure/B7438678.png)
![4-(2-methylpropoxy)-N-(6-oxaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7438680.png)
![(4-Cyclopropyl-2-methylpyrimidin-5-yl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7438686.png)
![(6,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)-(4-hydroxy-2,2-dimethylpyrrolidin-1-yl)methanone](/img/structure/B7438691.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)acetamide](/img/structure/B7438710.png)